molecular formula C17H24O2 B1236050 Panaxydol CAS No. 114718-63-7

Panaxydol

Cat. No.: B1236050
CAS No.: 114718-63-7
M. Wt: 260.4 g/mol
InChI Key: GVLDSGIQZAFIAN-UHFFFAOYSA-N
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Description

Panaxydol is a biologically active compound derived from the rhizomes of Panax notoginseng, a traditional Chinese medicinal plant. It belongs to the class of polyacetylenes and is known for its potent pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Panaxydol can be extracted from Panax notoginseng using various methods. One common method involves percolation with an aqueous alcohol solution (60%) followed by concentration under vacuum to dryness . Another method involves the use of methanol in a shaking method at 55°C or a soxhlet extraction method at 80°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Panax notoginseng roots. The roots are aged in ethanol and butylene glycol (70% aqueous) for six weeks before filtering and evaporating the ethanol . This process ensures a high yield of this compound and other polyacetylenes.

Chemical Reactions Analysis

Types of Reactions

Panaxydol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

Panaxydol has a wide range of scientific research applications:

Mechanism of Action

Panaxydol exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the rapid increase in cytoplasmic calcium ion concentration, leading to the activation of p38 and JNK pathways . This activation results in apoptosis of cancer cells and neuroprotection in nerve cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Panaxydol

This compound is unique due to its high potency against cancer cells and its ability to promote nerve regeneration . Unlike other similar compounds, this compound has a broader range of pharmacological activities, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDSGIQZAFIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415267
Record name Panaxydol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114718-63-7, 72800-72-7
Record name Panaxydol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panaxydol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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